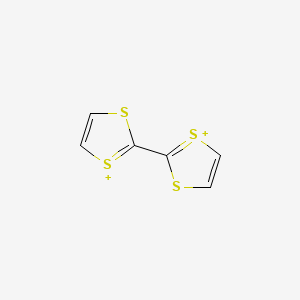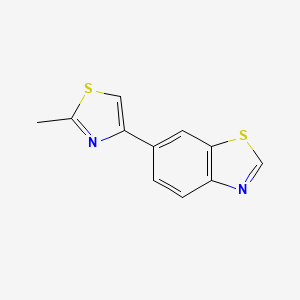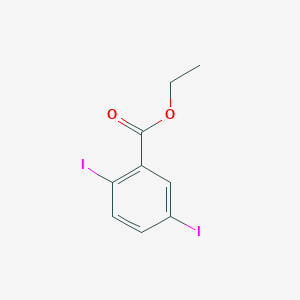
Ethyl 2,5-diiodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,5-diiodobenzoate is an organic compound with the molecular formula C9H8I2O2 It is a derivative of benzoic acid, where two iodine atoms are substituted at the 2nd and 5th positions of the benzene ring, and an ethyl ester group is attached to the carboxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2,5-diiodobenzoate can be synthesized through the esterification of 2,5-diiodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and distillation are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,5-diiodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce different alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Ethyl 2,5-diiodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ethyl 2,5-diiodobenzoate exerts its effects involves interactions with various molecular targets. The iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diiodobenzoic Acid: Similar structure but lacks the ethyl ester group.
Methyl 2,5-diiodobenzoate: Similar structure with a methyl ester group instead of an ethyl ester group.
2,5-Diiodobenzyl Alcohol: Similar structure but with a hydroxyl group instead of an ester group.
Uniqueness
This compound is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications. The presence of two iodine atoms also makes it a valuable compound for studying halogen bonding and its effects on molecular interactions.
Propiedades
Número CAS |
28769-00-8 |
|---|---|
Fórmula molecular |
C9H8I2O2 |
Peso molecular |
401.97 g/mol |
Nombre IUPAC |
ethyl 2,5-diiodobenzoate |
InChI |
InChI=1S/C9H8I2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 |
Clave InChI |
BNHVCLYNDXUAFH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


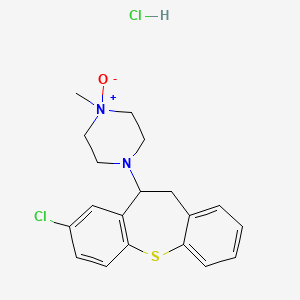
![5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone](/img/structure/B14684248.png)

![Dibenzo[b,d]thiophene-1-carboxylic acid](/img/structure/B14684266.png)

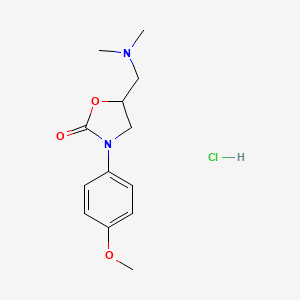
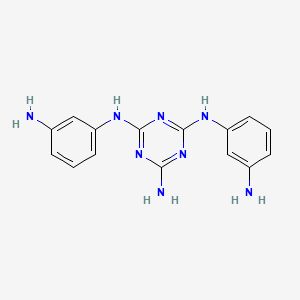

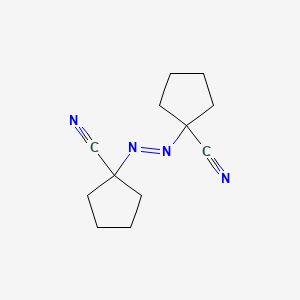
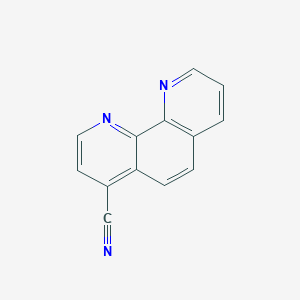
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
